molecular formula C20H22N2O5S B7540451 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide

Katalognummer B7540451
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: DRKBLCZBFBXJBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide, also known as BAY 41-2272, is a synthetic organic compound that belongs to the class of sulfonamides. It was first synthesized in the late 1990s by Bayer AG as a potential treatment for pulmonary hypertension. Since then, it has been widely studied for its pharmacological properties and potential therapeutic applications.

Wirkmechanismus

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells and vasodilation, which can help to reduce blood pressure and improve blood flow.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects, including:
- Vasodilation: this compound 41-2272 can help to relax blood vessels and improve blood flow, which can be beneficial in the treatment of conditions such as pulmonary hypertension and erectile dysfunction.
- Antiplatelet activity: this compound 41-2272 can help to prevent the formation of blood clots by inhibiting platelet aggregation.
- Anti-inflammatory activity: this compound 41-2272 has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis.
- Anticancer activity: this compound 41-2272 has been investigated for its potential use in cancer therapy, as it has been shown to inhibit angiogenesis and tumor growth in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 in lab experiments is its specificity for sGC, which allows researchers to study the effects of cGMP signaling pathways in a controlled manner. However, one limitation of this compound 41-2272 is that it can be difficult to work with due to its low solubility in water and other common solvents.

Zukünftige Richtungen

There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272, including:
- Further investigation of its potential use in the treatment of pulmonary hypertension, particularly in combination with other drugs.
- Studies on its effects on other physiological systems, such as the nervous system and the immune system.
- Development of new formulations or delivery methods to improve its solubility and bioavailability.
- Investigation of its potential use in combination with other drugs for the treatment of cancer.

Synthesemethoden

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide to form 2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form N-(2-(3,4-dimethoxyphenyl)ethyl)-4-chlorobenzamide. Finally, the prop-2-ynylsulfonamide group is introduced by reacting the previous intermediate with prop-2-ynylamine and sodium hydride.

Wissenschaftliche Forschungsanwendungen

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 has been extensively studied in the field of cardiovascular research, particularly for its potential use in the treatment of pulmonary hypertension. It has also been investigated for its effects on smooth muscle relaxation, platelet aggregation, and angiogenesis.

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-4-12-22-28(24,25)17-8-6-16(7-9-17)20(23)21-13-11-15-5-10-18(26-2)19(14-15)27-3/h1,5-10,14,22H,11-13H2,2-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKBLCZBFBXJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.